molecular formula C20H18Cl3N3OS B2771108 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride CAS No. 1189953-96-5

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride

Cat. No.: B2771108
CAS No.: 1189953-96-5
M. Wt: 454.79
InChI Key: BDDAMCVIGACJHA-UHFFFAOYSA-N
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Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride” is a complex organic compound. It is derived from the core structure of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . The compound has a molecular formula of C21H21Cl2N3OS2 and an average mass of 466.447 Da .


Synthesis Analysis

The synthesis of this compound could involve the use of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a starting material . This compound is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[5,4-c]pyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring . This core is substituted with a benzyl group at the 5-position and a 2,5-dichlorobenzamide group .

Scientific Research Applications

Anticonvulsant Activities

Compounds structurally similar to the one have been synthesized and evaluated for their anticonvulsant activities. For instance, derivatives of tetrahydrothieno[3,2-b]pyridine have shown promising results in experimental models for epilepsy, indicating potential use in developing new treatments for seizure disorders. These studies often involve evaluating the compounds' efficacy in standard anticonvulsant tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Some compounds have demonstrated better safety profiles compared to existing clinical drugs, highlighting their potential as safer anticonvulsant medications (Wang et al., 2019).

Anti-HIV Agents

Derivatives with novel scaffolds, such as benzo[4,5]isothiazolo[2,3-a]pyrimidine, have been identified as potent anti-HIV agents. These compounds have shown to exert their anti-HIV effects at early stages of viral infection, indicating their potential application in developing new antiviral drugs targeting HIV-1 (Okazaki et al., 2015).

Antimicrobial and Antifungal Activities

Novel series of heterocyclic compounds, including those with triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been synthesized and characterized for their antimicrobial and antifungal activities. These studies are crucial in the search for new antimicrobial agents amid rising antibiotic resistance. Some of these compounds have shown significant activity against both gram-positive and gram-negative bacteria as well as various fungi, suggesting their potential in developing new antimicrobial drugs (Patel & Patel, 2015).

Antitumor Agents

Research into the synthesis of thiazolopyrimidines and their derivatives has explored their potential as antimicrobial and antitumor agents. Although some compounds did not show appreciable antitumor activity, this research area remains significant for discovering new cancer therapies. The exploration of various derivatives aims to identify compounds with potent antitumor properties, contributing to the ongoing search for effective cancer treatments (Said et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of related thiazolopyridines, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS.ClH/c21-14-6-7-16(22)15(10-14)19(26)24-20-23-17-8-9-25(12-18(17)27-20)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDAMCVIGACJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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